Methyl 2,3-dichloropropionate
Description
Contextualization of Halogenated Esters in Contemporary Organic Chemistry Research
Halogenated organic compounds are fundamental to modern organic synthesis. rsc.org It is nearly impossible to devise a synthetic route for pharmaceuticals, agrochemicals, or natural products without involving halogen-containing intermediates. rsc.org Halogenation is frequently a primary step in the synthesis of these valuable molecules. rsc.org The inclusion of halogen atoms into organic molecules, such as hydrocarbons and aromatic or heterocyclic compounds, is a common practice. rsc.org Halogens are valuable as leaving groups in substitution and cross-coupling reactions, and they also define the properties of bioactive molecules and various materials. rsc.org The polarization of the carbon-halogen bond and the excellent leaving group ability of halides allow these compounds to readily undergo nucleophilic substitution and elimination reactions. acs.org
Among the vast class of halogenated compounds, halogenated esters are of significant interest to chemists for their synthesis and properties. researchcommons.org These esters can be synthesized through various methods, including the esterification of halogenated carboxylic acids. researchcommons.org The presence of halogen atoms significantly influences the reactivity of the ester functional group, making them versatile reagents in organic synthesis. smolecule.com Visible light and photoredox catalysis have emerged as powerful and sustainable tools for organic synthesis, proving highly valuable for creating new bonds in various ways. rsc.org Historically, UV light was used for free-radical halogenation, and a deep mechanistic understanding of those processes aids contemporary research. rsc.org
Significance of Methyl 2,3-Dichloropropionate as a Foundational and Advanced Research Compound
This compound, also known as methyl α,β-dichloropropionate, is a halogenated ester with the molecular formula C₄H₆Cl₂O₂. smolecule.com It is a colorless to slightly yellow liquid. smolecule.comchemicalbook.com This compound serves as a valuable building block in organic synthesis for creating a variety of organic molecules. smolecule.comcymitquimica.com Its utility stems from the presence of two chlorine atoms and an ester functional group, which provide multiple reaction sites. smolecule.com
One of the key reactions of this compound is its ability to undergo nucleophilic substitution. The chlorine atoms can be readily displaced by various nucleophiles, allowing for the introduction of different functional groups into the molecule. smolecule.com This reactivity makes it a precursor for a range of compounds. For instance, it can be used to produce methyl 2-chloroacrylate (B1238316) through heating. chemicalbook.comfishersci.com Furthermore, it is a useful reagent in the preparation of oxidative fragmentation and coupling of catharanthine (B190766) analogs to vindoline. chemicalbook.com
The synthesis of this compound can be achieved through several routes. A common laboratory preparation involves the direct chlorination of methyl acrylate (B77674). chemicalbook.comsurrey.ac.uk For example, chlorine gas can be passed through methyl acrylate, sometimes in the presence of a catalyst like dimethylformamide (DMF), to yield the desired product. chemicalbook.com Another synthetic approach is the reaction of nitryl chloride with methyl acrylate, which also produces this compound alongside other products. researchgate.netresearchgate.net
In more advanced research, this compound is employed in the synthesis of more complex molecules. For example, it is a starting material for the production of aziridine-2-carboxylic acid amide, a valuable pharmaceutical intermediate. google.com The reaction involves treating this compound with ammonia (B1221849) in a pressure vessel. google.com This transformation highlights the role of this simple dichlorinated ester as a key intermediate in the synthesis of heterocyclic compounds.
Below is an interactive data table summarizing some of the key physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₄H₆Cl₂O₂ | smolecule.comcymitquimica.com |
| Molecular Weight | 156.99 g/mol | smolecule.comcymitquimica.com |
| Appearance | Clear colorless to slightly yellow liquid | chemicalbook.com |
| Boiling Point | 52-55 °C at 2 mmHg | chemicalbook.com |
| Density | 1.325 g/mL at 25 °C | chemicalbook.com |
| Refractive Index | 1.453 at 20 °C | chemicalbook.com |
| Solubility | Soluble in ether, acetone, ethanol | chemicalbook.comfishersci.com |
| CAS Number | 3674-09-7 | smolecule.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dichloropropanoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHMODDLBXETIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884004 | |
| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
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Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3674-09-7 | |
| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3674-09-7 | |
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| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
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| Record name | Methyl 2,3-dichloropropionate | |
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| Record name | Methyl 2,3-dichloropropionate | |
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| Record name | Propanoic acid, 2,3-dichloro-, methyl ester | |
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Synthetic Methodologies and Reaction Pathways of Methyl 2,3 Dichloropropionate
Established Synthetic Routes for Methyl 2,3-Dichloropropionate
The synthesis of this compound is predominantly achieved through the direct addition of chlorine across the double bond of methyl acrylate (B77674). Variations in catalysts and reaction conditions have been explored to refine this process.
Directed Chlorination of Methyl Acrylate
The most common method for preparing this compound involves the direct chlorination of methyl acrylate. In this process, chlorine gas is passed through methyl acrylate, often in the presence of an N-substituted amide catalyst such as N,N-dimethylformamide (DMF). mdpi.comacs.org The reaction is typically conducted at controlled temperatures, generally kept below 40-50°C, to manage the exothermic nature of the chlorination. mdpi.comacs.org
The progress of the reaction can be monitored by techniques like gas chromatography (GC). mdpi.com Upon completion, the reaction mixture is often washed and then purified by vacuum distillation to isolate the this compound. mdpi.comacs.org This method has been demonstrated to produce the target compound with high purity and good yields. For instance, one documented procedure reports a yield of 77.2% with a purity of 98%. mdpi.com Another example, holding the reaction temperature at 35°C, resulted in a main fraction with a chlorine content of 44.3%. acs.org
Table 1: Reaction Conditions for Directed Chlorination of Methyl Acrylate
| Parameter | Value | Source |
|---|---|---|
| Reactant | Methyl Acrylate | mdpi.comacs.org |
| Reagent | Chlorine Gas | mdpi.comacs.org |
| Catalyst | Dimethylformamide (DMF) | mdpi.com |
| Temperature | < 40°C | mdpi.com |
| Distillation Temp. | 70°C @ 15mm Hg | mdpi.com |
| Yield | 77.2% | mdpi.com |
| Purity | 98% (GC) | mdpi.com |
Catalytic Approaches in this compound Synthesis
While direct chlorination is effective, research into alternative catalytic systems aims to enhance selectivity and improve the environmental profile of the synthesis.
The application of ionic liquids (ILs) as catalysts and solvents in organic synthesis has been noted for improving reaction selectivity and offering environmental advantages, such as non-flammability and low vapor pressure. warwick.ac.ukuni-pannon.hu In various reactions, including Diels-Alder reactions involving methyl acrylate, ionic liquids have been shown to influence product selectivity. acs.orgauburn.edupsu.edu For instance, in the Diels-Alder reaction of cyclopentadiene (B3395910) and methyl acrylate, increased polarity of the ionic liquid solvent leads to an enhanced endo/exo product ratio. acs.org The use of chloroaluminate(III) ionic liquids, in particular, has been explored for the cationic polymerization of olefins, where they act as both solvent and catalyst, allowing for the production of cleaner polymers and the potential for catalyst recycling. warwick.ac.uk While the benefits of ionic liquids in improving selectivity and process cleanliness are established in related chemistries, specific studies detailing their application to the direct chlorination of methyl acrylate to yield this compound are not extensively documented in the available literature.
Pyridine (B92270) and its derivatives are known to function as nucleophilic catalysts in various organic reactions, including acylation and some halogenations. google.com In certain contexts, bases like calcium carbonate are employed to neutralize acidic byproducts that may form during a reaction, thereby preventing side reactions and improving the yield and purity of the desired product. cdnsciencepub.com For example, in the transannular synthesis of bicyclic lactams from N-chloro lactams, calcium carbonate was found to be necessary to prevent the accumulation of acid and achieve reasonable yields. cdnsciencepub.com Although the principles of using a nucleophilic catalyst like pyridine and an acid scavenger like calcium carbonate are well-established, specific reports detailing the combined use of pyridine and calcium carbonate for the express purpose of optimizing yield and purity in the chlorination of methyl acrylate to this compound are not prominently featured in the reviewed scientific literature.
Mechanistic Investigations of this compound Formation
Understanding the reaction mechanism, including its kinetics and stereochemical pathways, is crucial for optimizing the synthesis of this compound.
Reaction Kinetics and Stereochemical Selectivity in Chlorination Processes
The chlorination of methyl acrylate proceeds via the addition of chlorine to the carbon-carbon double bond. The kinetics of gas-phase reactions between chlorine atoms and acrylate esters have been studied, indicating that these reactions are rapid. nih.gov However, the liquid-phase synthesis is more relevant for production.
The stereochemical outcome of the chlorination is a key consideration. When chlorination occurs in a nucleophilic solvent like methanol (B129727), a mixture of products can be formed. researchgate.net This includes not only the desired this compound but also byproducts such as methyl α-chloro-β-methoxypropionate and methyl β-chloro-α-methoxypropionate. researchgate.net The formation of these isomeric chloromethoxypropionates demonstrates that the reaction can proceed through intermediates that are susceptible to capture by the solvent, highlighting a challenge in achieving high selectivity for the dichloro product. researchgate.net
Role of Catalysts and Reaction Parameters in Influencing Reaction Mechanisms
The synthesis of this compound from methyl acrylate and chlorine gas is a process where reaction conditions play a critical role in the outcome. In a common industrial method, dimethylformamide (DMF) is utilized as a catalyst. The reaction is carefully monitored, with the temperature maintained below 40°C to manage the exothermic nature of the chlorination.
The progress of the reaction is tracked using gas chromatography (GC) to determine the consumption of chlorine. Typically, the reaction is halted after approximately 50% of the chlorine has been consumed. Following the reaction, the mixture undergoes vacuum distillation to separate the desired this compound from unreacted methyl acrylate. This process can yield the product with a purity of 98% and a yield of 77.2%. The use of methanol as a solvent during the chlorination of methyl acrylate has also been studied, leading to a mixture of products including methyl α,β-dichloropropionate and other chlorinated and methoxylated propionates.
Alternative synthetic routes include the esterification of 2,3-dichloropropionic acid with methanol in the presence of an acid catalyst. Another approach involves the reaction of dichloropropanol (B8674427) with methyl chloroformate. The reaction of methyl acrylate with nitryl chloride can also produce this compound, alongside other nitro and chloro-substituted products.
Table 1: Synthesis of this compound
| Starting Material | Reagent | Catalyst/Solvent | Key Parameters | Yield | Purity |
|---|---|---|---|---|---|
| Methyl Acrylate | Chlorine | Dimethylformamide (DMF) | Temperature < 40°C | 77.2% | 98% |
| 2,3-Dichloropropionic Acid | Methanol | Acid Catalyst | - | - | - |
| Dichloropropanol | Methyl Chloroformate | - | - | - | - |
| Methyl Acrylate | Nitryl Chloride | - | - | - | - |
Transformative Reactions and Derivatization of this compound
The reactivity of this compound, stemming from its vicinal chlorine atoms and ester group, allows for its participation in a wide array of chemical transformations, leading to the synthesis of valuable organic molecules.
Production of 2-Chloro-acrylic Acid Methyl Ester via Thermal Elimination
This compound serves as a key precursor in the synthesis of methyl 2-chloro-acrylate. This transformation is achieved through a thermal elimination reaction, where heating the compound induces the loss of hydrogen chloride. This process highlights the utility of this compound as a stable starting material that can be readily converted to a more functionalized acrylic ester.
Utilization in Aziridine (B145994) Synthesis for Pharmaceutical Intermediates
This compound has been identified as a useful reagent in the synthesis of aziridine carboxylates. Aziridines are three-membered heterocyclic compounds containing a nitrogen atom and are important structural motifs in many biologically active molecules and pharmaceutical intermediates. While specific mechanistic details of its use in this context are still being explored, the electrophilic nature of the carbon-chlorine bonds in this compound makes it a suitable substrate for reactions with amines to form the aziridine ring. The synthesis of aziridine-2-carboxylic esters is of particular interest as they can be considered derivatives of both α- and β-amino acids. The use of esters like this compound in aziridine synthesis is a key application in the pharmaceutical industry.
Participation in Oxidative Fragmentation and Coupling Reactions: Case Study of Catharanthine (B190766) Analogs
In the realm of natural product synthesis, this compound has been employed as a reagent in the preparation of analogs of catharanthine, a key component in the synthesis of the anticancer drug vinblastine (B1199706). The process involves the oxidative fragmentation and coupling of catharanthine analogs with vindoline. This powerful biomimetic coupling, often promoted by iron(III) salts, generates a new carbon-carbon bond and constructs the complex bisindole alkaloid framework. The reaction proceeds through the generation of a catharanthine amine radical cation, which then undergoes fragmentation and diastereoselective coupling with vindoline. This methodology has been instrumental in providing access to not only vinblastine but also a range of its analogs with potential therapeutic applications.
Domino Michael-Michael-Alkylation Reactions with this compound as a Bisannelating Reagent
This compound has been successfully utilized as a bisannelating reagent in domino Michael-Michael-alkylation reactions. When reacted with the kinetically generated enolate of cyclohexenone, it leads to the formation of tricyclic octane (B31449) derivatives. This tandem reaction strategy allows for a significant increase in molecular complexity in a single operational step, showcasing efficiency and atom economy. The reaction involves two consecutive Michael additions followed by an intramolecular alkylation, resulting in the formation of two new carbocyclic rings. While other bisannelating reagents exist, this compound offers a valuable alternative. The yields of these reactions are reported to be moderate.
Table 2: Domino Michael-Michael-Alkylation Reaction
| Enone | Base | Bisannelating Reagent | Product |
|---|
Cross-Coupling Reactions with Carbonyl Compounds Mediated by Zinc/Chlorotrimethylsilane Systems
While direct cross-coupling reactions of this compound with carbonyl compounds using a zinc/chlorotrimethylsilane system are not extensively detailed in the provided search results, the general field of zinc-mediated cross-coupling reactions is well-established for the formation of carbon-carbon bonds. These reactions often involve the use of organozinc reagents, which can be generated in situ. The zinc/chlorotrimethylsilane system is known to facilitate various transformations, including the reduction of carbonyl compounds. The development of zinc-catalyzed enantiospecific cross-coupling reactions of α-hydroxy triflates with Grignard reagents highlights the potential for similar strategies to be applied to α-halo esters like this compound. The Suzuki-Miyaura cross-coupling reaction is another powerful tool for forming carbon-carbon bonds, and its application in acylative coupling reactions is a growing area of research.
[3+2] Cycloaddition Reactions of this compound: A Survey of Synthetic Applications
The exploration of [3+2] cycloaddition reactions involving this compound as a dipolarophile remains a largely uncharted area within synthetic organic chemistry. Despite the prevalence of [3+2] cycloadditions as a powerful tool for the construction of five-membered heterocyclic rings, a thorough review of the scientific literature reveals a notable absence of studies specifically detailing the participation of this compound in such transformations.
[3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, are concerted or stepwise processes that involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocycle. chemrxiv.orgnih.gov These reactions are renowned for their high degree of regio- and stereoselectivity, making them a cornerstone in the synthesis of complex molecules. rsc.orglibretexts.org The versatility of this methodology is demonstrated by the wide array of 1,3-dipoles, such as diazocompounds, nitrones, and nitrile oxides, that can be employed to generate a diverse range of heterocyclic systems including pyrazolines, pyrrolidines, and isoxazolines respectively. nih.govmdpi.comresearchgate.net
The reactivity and selectivity of [3+2] cycloadditions are governed by a combination of steric and electronic factors, which can be rationalized through frontier molecular orbital (FMO) theory. rsc.org The interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other dictates the feasibility and outcome of the reaction.
One related study mentions the formation of this compound from the reaction of nitryl chloride with methyl acrylate, but does not proceed to investigate its cycloaddition reactivity. nih.gov Another publication refers to this compound as a "domino bisanellating reagent," suggesting its utility in other types of complex organic transformations, but provides no information on its involvement in [3+2] cycloadditions.
The synthesis of various heterocyclic compounds through [3+2] cycloaddition is a well-established field. For instance, pyrazolines are commonly synthesized via the reaction of diazoalkanes with alkenes, and their derivatives have been explored for various applications. chemicalbook.com Similarly, the reaction of azomethine ylides with dipolarophiles provides a direct route to substituted pyrrolidines. mdpi.com The cycloaddition of nitrile oxides with alkenes is a standard method for preparing isoxazolines. researchgate.net However, in all these documented methodologies, this compound is not cited as a substrate.
Given the strict adherence to scientifically accurate and sourced information, and the current lack of published research on the [3+2] cycloaddition reactions of this compound, it is not possible to provide detailed research findings, including data tables on regioselectivity and stereoselectivity, for this specific compound. Further experimental investigation is required to elucidate the potential of this compound as a dipolarophile in this important class of reactions.
Advanced Characterization and Computational Studies of Methyl 2,3 Dichloropropionate
Spectroscopic Methodologies for Structural Elucidation and Purity Assessment in Research
The precise identification and purity verification of methyl 2,3-dichloropropionate are fundamental in research and synthesis. Spectroscopic techniques provide the necessary tools for this characterization, each offering unique insights into the molecule's structure and composition.
Gas Chromatography (GC) for Reaction Progress Monitoring and Purity Analysis
Gas Chromatography (GC) is an indispensable analytical technique for both monitoring the synthesis of this compound and quantifying its purity. sigmaaldrich.com GC separates volatile compounds from a mixture, making it ideal for in-process reaction checks and final product assessment. researchgate.net
During synthesis, such as the chlorination of methyl acrylate (B77674), GC is used to track the consumption of reactants and the formation of the desired product. chemicalbook.com By taking small samples from the reaction mixture at various intervals, chemists can determine the optimal reaction time and conditions to maximize yield and minimize byproducts. chemicalbook.comyoutube.com
Once the synthesis is complete, GC is the standard method for determining the purity of the isolated this compound. A sample is injected into the GC, where it is vaporized and carried through a column by an inert gas. sigmaaldrich.com The time it takes for the compound to travel through the column, known as the retention time, is a characteristic feature. The area under the peak in the resulting chromatogram is proportional to the amount of the compound present. Commercial suppliers of this compound routinely use GC to certify the purity of their products, often guaranteeing an assay of 97% or higher. sigmaaldrich.com
Table 1: Application of Gas Chromatography (GC) in the Analysis of this compound
| Application | Methodology | Key Findings | References |
|---|---|---|---|
| Reaction Monitoring | Aliquots of the reaction mixture are periodically injected into the GC to analyze the composition. | Allows for tracking the depletion of starting materials (e.g., methyl acrylate) and the formation of this compound. | chemicalbook.com |
| Purity Assessment | The final, purified product is analyzed by GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | The percentage purity is calculated from the relative area of the this compound peak compared to any impurity peaks. | sigmaaldrich.comchemicalbook.comsigmaaldrich.com |
Applications of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in Structural Confirmation
While GC confirms purity, a combination of other spectroscopic methods is required to unequivocally confirm the molecular structure of this compound.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands that confirm its structure. A very strong band is expected in the region of 1700–1750 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group in the ester. pressbooks.pub Other important bands include those corresponding to C-H bond stretching (around 2900-3000 cm⁻¹), C-O bond stretching, and C-Cl bond stretching vibrations. sigmaaldrich.compressbooks.pub
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. ebsco.com
In the ¹H NMR spectrum , distinct signals would appear for the protons of the methyl group (-OCH₃), the methine proton (-CHCl-), and the methylene (B1212753) protons (-CH₂Cl). The integration of these signals would correspond to the number of protons (3H, 1H, and 2H, respectively), and their splitting patterns would provide information about adjacent protons.
The ¹³C NMR spectrum is simpler and shows a signal for each unique carbon atom. chemicalbook.com For this compound, one would expect to see four distinct signals corresponding to the carbonyl carbon (C=O), the methoxy (B1213986) carbon (-OCH₃), the CHCl carbon, and the CH₂Cl carbon. chemicalbook.com
Mass Spectrometry (MS) determines the molecular weight of the compound and can reveal structural information through its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed. A key feature in the mass spectrum is the isotopic pattern caused by the presence of two chlorine atoms. neu.edu.tr Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl. This results in a characteristic cluster of peaks for the molecular ion: an M⁺ peak, an (M+2)⁺ peak that is approximately two-thirds the intensity of the M⁺ peak, and an (M+4)⁺ peak that is about one-ninth the intensity of the M⁺ peak. neu.edu.tr This pattern is a definitive indicator of a molecule containing two chlorine atoms.
Table 2: Spectroscopic Data for Structural Confirmation of this compound
| Technique | Expected Key Features | Information Provided | References |
|---|---|---|---|
| IR | Strong absorption at ~1740 cm⁻¹; absorptions for C-H and C-Cl bonds. | Presence of ester (C=O) functional group and alkyl halide moieties. | sigmaaldrich.compressbooks.pub |
| ¹H NMR | Three distinct sets of signals with expected chemical shifts and splitting patterns for -OCH₃, -CHCl, and -CH₂Cl groups. | Confirms the hydrogen framework and connectivity of the molecule. | ebsco.comvanderbilt.edu |
| ¹³C NMR | Four distinct signals for the four unique carbon environments (C=O, -OCH₃, -CHCl, -CH₂Cl). | Confirms the carbon backbone of the molecule. | chemicalbook.com |
| MS | Molecular ion peak cluster with characteristic M⁺, (M+2)⁺, and (M+4)⁺ peaks. | Confirms molecular weight and the presence of two chlorine atoms. | neu.edu.truni.lu |
Computational Chemistry and Molecular Modeling of this compound
Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at a theoretical level, providing insights that can be difficult to obtain through experiments alone.
Density Functional Theory (DFT) Studies for Activation Barrier Analysis and Competing Pathways
Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of molecules. als-journal.com It is widely applied to study chemical reactivity. mdpi.com For reactions involving this compound, DFT can be used to calculate the energy of reactants, products, and, most importantly, transition states. researchgate.net
By mapping the potential energy surface of a reaction, researchers can determine the activation energy barrier—the minimum energy required for the reaction to occur. nih.gov This is crucial for understanding reaction kinetics. When multiple reaction products are possible, DFT can be used to calculate the activation barriers for each competing pathway. The pathway with the lowest activation barrier is generally the one that is kinetically favored, allowing chemists to predict the major product of a reaction under a given set of conditions. researchgate.net For instance, DFT could be used to analyze the dehydrochlorination of this compound to understand which chlorine atom is more likely to be eliminated and why.
Predictive Modeling of Reactivity and Stereoselectivity in Reactions Involving this compound
Building on DFT and other computational methods, predictive models can be developed to forecast the outcome of chemical reactions. researchgate.net These models analyze molecular properties to predict reactivity and stereoselectivity. arxiv.org
Reactivity: The reactivity of this compound in various reactions, such as nucleophilic substitution, can be modeled. Computational tools can calculate properties like atomic charges and frontier molecular orbital (HOMO/LUMO) energies. mdpi.com These calculations help identify the most electrophilic sites in the molecule (likely the carbon atoms bonded to chlorine), predicting where a nucleophile will attack.
Stereoselectivity: this compound is a chiral molecule, containing a stereocenter at the C-2 position. In reactions where this stereocenter is involved or new ones are formed, predicting the stereochemical outcome is critical. Predictive models can calculate the energies of the different transition states that lead to different stereoisomers (enantiomers or diastereomers). arxiv.org The ratio of the products is related to the energy difference between these competing transition states. This allows for the a priori prediction of which stereoisomer will be formed preferentially, a key goal in modern asymmetric synthesis. arxiv.orgmdpi.com
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its properties and reactivity.
Conformational Analysis is the study of the different spatial arrangements of atoms (conformations) that a molecule can adopt through rotation around its single bonds. rsc.org this compound, with several single bonds, can exist in numerous conformations. Computational methods can be used to calculate the energy of these different conformations to identify the most stable, low-energy shapes that the molecule is most likely to adopt.
Molecular Dynamics (MD) Simulations provide a way to study the motion of atoms in a molecule over time. nih.gov An MD simulation calculates the forces between atoms and uses these forces to simulate their movements, effectively creating a "movie" of molecular behavior. researchgate.net For this compound, MD simulations can show how the molecule flexes, bends, and rotates at a given temperature. These simulations allow researchers to explore the molecule's conformational landscape, understand the transitions between different conformations, and analyze how its shape changes in different environments, such as in various solvents. nih.govnih.gov This provides a dynamic picture of the molecule that complements the static views from other computational and spectroscopic methods.
Environmental Fate and Degradation Mechanisms of Methyl 2,3 Dichloropropionate
Occurrence and Formation as a Disinfection By-Product in Potable Water Systems
Methyl 2,3-dichloropropionate is a chemical compound that can be formed as a disinfection by-product (DBP) in potable water systems. Disinfection by-products are chemical compounds that are formed during the process of disinfecting water to make it safe for consumption. engineering.org.cnepa.ie The disinfectants, such as chlorine, react with natural organic matter and other substances present in the raw water to form a variety of DBPs. engineering.org.cnnih.gov
The formation of DBPs is influenced by several factors, including the type and concentration of the disinfectant used, the amount and nature of natural organic matter in the water, the water temperature, pH, and the contact time between the disinfectant and the water. nih.gov While common DBPs like trihalomethanes (THMs) and haloacetic acids (HAAs) are widely studied and regulated, other less common DBPs, including halogenated esters like this compound, can also be present. nih.govresearchgate.net
The precursor for this compound in drinking water is often related to the presence of specific organic molecules in the source water that can react with chlorine-based disinfectants. For example, the reaction of chlorine with methyl acrylate (B77674), a compound used in various industrial processes, can lead to the formation of this compound. chemicalbook.com
Environmental Mobility and Distribution Studies of this compound
The environmental mobility and distribution of this compound are key factors in determining its potential impact on ecosystems. These characteristics are largely governed by its physicochemical properties.
This compound is described as having low water solubility. nih.gov This property significantly influences its behavior in the environment. Chemicals with low water solubility tend to partition from the aqueous phase to other environmental compartments, such as soil, sediment, and air.
In aquatic systems, a significant portion of this compound is likely to adsorb to suspended solids and bottom sediments rather than remaining dissolved in the water column. This partitioning behavior can lead to the accumulation of the compound in sediments, where it may persist for longer periods.
Regarding soil penetration, the low water solubility of this compound suggests that its movement through the soil profile with water will be limited. Instead, it is more likely to be retained in the upper soil layers through adsorption to soil organic matter and clay particles. This can reduce its potential to leach into groundwater. However, its volatility, indicated by its boiling point and vapor pressure, suggests that volatilization from the soil surface into the atmosphere could be a significant transport pathway. nih.gov The ultimate fate in soil will be a balance between degradation, volatilization, and sorption. kpu.ca
| Property | Value | Implication for Environmental Fate |
| Water Solubility | Low | Tends to partition to soil and sediment; limited leaching through soil. |
| Volatility | Moderate | Potential for volatilization from soil and water surfaces to the atmosphere. |
| Adsorption | Likely to adsorb to organic matter | Reduced mobility in soil and aquatic systems. |
Bioremediation Pathways and Microbial Dehalogenation of Halogenated Esters
Bioremediation offers a promising approach for the cleanup of environments contaminated with halogenated compounds like this compound. This process relies on the ability of microorganisms to degrade these substances, often through dehalogenation reactions.
A key mechanism in the microbial degradation of halogenated aliphatic compounds is hydrolytic dehalogenation, which is often catalyzed by enzymes known as haloalkane dehalogenases. These enzymes cleave the carbon-halogen bond, replacing the halogen atom with a hydroxyl group from a water molecule. This initial step is crucial as it typically detoxifies the compound and makes the resulting alcohol more amenable to further microbial metabolism.
The general reaction catalyzed by haloalkane dehalogenases is: R-X + H₂O → R-OH + H⁺ + X⁻ (where R is an alkyl group and X is a halogen)
This process is an important pathway for the breakdown of various environmental pollutants.
Several microbial species have been identified that are capable of degrading halogenated compounds, including those structurally similar to this compound. For instance, various species of Pseudomonas and Rhodococcus have been shown to degrade chlorinated propenes and related compounds. usda.gov These bacteria often possess the haloalkane dehalogenases necessary to initiate the degradation process.
Toxicological Research and Biological Interactions of Methyl 2,3 Dichloropropionate
Cellular and Molecular Mechanisms of Toxicity
Detailed toxicological studies specifically on Methyl 2,3-dichloropropionate are limited. However, research on analogous chemical structures, such as 2,3-dichloropropionitrile (B1359809) (DCPN), provides insight into potential mechanisms of toxicity that may be relevant.
Cytotoxicity Induced via Reactive Oxygen Species Generation
Reactive oxygen species (ROS) are highly reactive molecules containing oxygen that can damage cell structures like DNA, proteins, and lipids, a process known as oxidative stress. dtu.dknih.gov This damage can disrupt normal cellular function and lead to cell death (cytotoxicity). nih.govexplorationpub.com
While direct studies on this compound are not available, research on the related compound, 2,3-dichloropropionitrile, has shown that it can induce cytotoxic effects in mammalian cells. The mechanism for this cytotoxicity involves the generation of ROS, which leads to oxidative stress and subsequent damage to cellular components. Given the structural similarities, it is plausible that this compound could exhibit a similar cytotoxic mechanism, though specific studies are required for confirmation.
Genotoxicity: Mutagenic Effects and DNA Damage Pathways (e.g., Ames Test Studies, Chromosomal Aberrations, Sister Chromatid Exchanges)
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, leading to mutations and potentially cancer. This damage can be assessed through various tests, including the Ames test, and analyses of chromosomal aberrations and sister chromatid exchanges (SCEs).
Ames Test: The Ames test is a widely used method that employs bacteria to test whether a chemical can cause mutations in the DNA of the test organism. nih.govmdpi.com It is a primary component for assessing the mutagenic potential of chemicals. europa.eu
Chromosomal Aberrations (CAs): These are changes that affect the structure of a chromosome, such as breaks, deletions, or rearrangements. unlp.edu.arresearchgate.net The induction of CAs is a significant event in the development of many diseases, including cancer. nih.gov
Sister Chromatid Exchanges (SCEs): SCEs are the exchanges of genetic material between two identical sister chromatids. nih.gov While the exact mechanism of their formation is complex, an elevated frequency of SCEs is often used as an indicator of genotoxic exposure and chromosomal instability. researchgate.netnih.govnih.gov
There are no specific studies available that evaluate the genotoxicity of this compound. However, the analogous compound, 2,3-dichloropropionitrile, has been reported to possess genotoxic properties, exhibiting mutagenic effects in Ames test studies. This finding suggests that halogenated propionates as a class may have the potential to interact with and damage DNA. Further investigation using a battery of genotoxicity assays is necessary to determine the specific risk associated with this compound.
Carcinogenic Potential and Associated Molecular Pathways (e.g., Liver Tumors in Rodent Studies, Potential to Induce Mutations)
The carcinogenic potential of a chemical is often evaluated through long-term animal studies, typically in rodents. focusontoxpath.com The development of liver tumors in these studies is a frequent endpoint for classifying chemicals as potential carcinogens. nih.govnih.gov The mechanism can be genotoxic, where the chemical directly mutates DNA, or nongenotoxic, involving processes like cytotoxicity followed by regenerative cell proliferation. nih.gov
Direct carcinogenicity studies on this compound have not been reported. However, research on its analogue, 2,3-dichloropropionitrile, has associated it with the development of liver tumors in rodent studies. The development of these tumors is likely linked to the compound's genotoxic and cytotoxic properties, which can lead to sustained cell death, regenerative proliferation, and the accumulation of mutations. nih.gov Given that thiamethoxam, a non-mutagenic insecticide, also caused liver tumors in mice through a mode of action involving cell death and increased cell replication, both mutagenic and non-mutagenic pathways are important considerations. researchgate.net Without direct experimental data, the carcinogenic potential of this compound remains unknown, but the findings for its analogue warrant caution and further investigation.
| Toxicological Endpoint | This compound (CAS 3674-09-7) | 2,3-dichloropropionitrile (Analogue) |
|---|---|---|
| Cytotoxicity via ROS | Data not available | Induces cell death via reactive oxygen species generation. |
| Genotoxicity (Ames Test) | Data not available | Exhibits mutagenic effects. |
| Carcinogenicity (Rodent) | Data not available | Associated with liver tumors in rodent studies. |
Occupational Health Implications and Exposure Studies for Halogenated Compounds
Occupational exposure to hazardous chemicals is a significant cause of workplace-related diseases. britannica.com Halogenated organic compounds, a class to which this compound belongs, can be absorbed through inhalation, skin contact, or ingestion and may cause a range of health effects. britannica.comosha.gov
Exposure to halogenated compounds can lead to irritation of the skin, eyes, and respiratory system. britannica.comosha.govnih.gov Direct skin contact can result in local irritation, and for some halogenated aromatic hydrocarbons, conditions like occupational acne have been reported. osha.goveuropa.eu Inhalation is a major route of exposure for volatile compounds, which can cause irritation to the entire respiratory tract, from the upper airways to the deep lung, potentially leading to acute or chronic respiratory issues. osha.govnih.gov
Safety data for this compound aligns with the general hazards of this chemical class. It is identified as causing skin and respiratory irritation, as well as serious eye irritation. fishersci.comthermofisher.comcoleparmer.com To mitigate these risks in an occupational setting, the use of engineering controls like adequate ventilation and fume hoods is recommended. coleparmer.com Personal protective equipment, including appropriate gloves, safety goggles, and respiratory protection, is also advised to prevent direct contact and inhalation. merckmillipore.comfishersci.com
| Hazard Type | Description | References |
|---|---|---|
| Acute Toxicity (Oral) | Toxic if swallowed. | merckmillipore.com |
| Skin Irritation | Causes skin irritation. | merckmillipore.comthermofisher.com |
| Eye Irritation | Causes serious eye irritation. | merckmillipore.comthermofisher.com |
| Respiratory Irritation | May cause respiratory irritation. | merckmillipore.comfishersci.comthermofisher.com |
| Physical Hazard | Combustible liquid. | merckmillipore.comthermofisher.com |
Applications in Specialized Chemical Synthesis and Pharmaceutical Development
Methyl 2,3-Dichloropropionate as a Pharmaceutical Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. guidechem.com Its utility is primarily derived from its capacity to introduce specific structural motifs into a target molecule. While it is not typically an active pharmaceutical ingredient (API) itself, its transformation into other key precursors is a critical step in the production of certain drugs.
A significant application of MDCP is in the synthesis of aziridine-2-carboxylic acid amide. google.com This aziridine (B145994) derivative is a valuable building block for more complex bioactive molecules due to the high reactivity of its strained three-membered ring. google.com The synthesis involves reacting this compound with ammonia (B1221849). Detailed studies have optimized this process, demonstrating high yields. For instance, reacting MDCP with ammonia in water at 60°C can produce aziridine-2-carboxylic acid amide with a yield of 91.6%. google.com This process is considered practical and advantageous for industrial-scale production because the starting materials are readily accessible. google.com
Additionally, this compound is used in the synthesis of pyrazolones, a class of compounds known for their applications in medicine and agricultural chemicals. google.com The dichlorinated structure of MDCP allows for the construction of the heterocyclic pyrazolone (B3327878) ring, which is a core component of various therapeutic agents.
Table 1: Synthesis of Pharmaceutical Intermediates from this compound This table is interactive. You can sort and filter the data.
| Intermediate Synthesized | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Aziridine-2-carboxylic acid amide | Ammonia | Water | 60 | 8 | 91.6 | google.com |
| Aziridine-2-carboxylic acid amide | Ammonia, Triethylamine | Isopropanol | 60 | 4 | - | google.com |
Advanced Reagent Applications in Complex Organic Synthesis
Beyond its role as a direct pharmaceutical intermediate, this compound is employed as an advanced reagent and building block in complex organic synthesis, enabling the construction of fine chemicals and chiral molecules. cymitquimica.com
This compound is a foundational building block for creating a range of fine chemicals essential for multistep synthetic pathways. cymitquimica.comsmolecule.com Its functional groups allow for transformations into other valuable molecules.
One common application is the synthesis of methyl 2-chloroacrylate (B1238316), which is achieved through the thermal decomposition or dehydrochlorination of MDCP. guidechem.comsmolecule.comlookchem.com Methyl 2-chloroacrylate is an important monomer and intermediate in its own right. Furthermore, MDCP can be hydrolyzed to 2,3-dichloropropionic acid, which can then be reacted with various nucleophiles to generate substituted malonic acid derivatives, another important class of intermediates in organic synthesis. smolecule.com
In a more complex application, this compound has been utilized as a "domino bisannelating reagent." In this role, it reacts with the enolate of cyclohexenone in a domino Michael-Michael-alkylation reaction to produce complex polycyclic structures like methyl tricyclo[3.2.1.0²,⁷]octane-1-carboxylate, showcasing its utility in constructing intricate molecular architectures. tandfonline.com
Table 2: Fine Chemicals and Building Blocks Derived from this compound This table is interactive. You can sort and filter the data.
| Derived Compound | Transformation Type | Application/Significance | Reference(s) |
|---|---|---|---|
| Methyl 2-chloroacrylate | Dehydrochlorination / Thermal Decomposition | Monomer, Chemical Intermediate | , smolecule.com |
| Substituted Malonic Acid Derivatives | Hydrolysis followed by Nucleophilic Substitution | Intermediates in Organic Synthesis | smolecule.com |
| Methyl tricyclo[3.2.1.0²,⁷]octane-1-carboxylate | Domino Annulation | Complex Molecular Scaffolds | tandfonline.com |
The presence of a chiral center at the C-2 position of this compound makes it a substrate of interest for chiral synthesis and stereoselective transformations. The development of methods to selectively produce one enantiomer of a chiral compound is critical in pharmaceutical chemistry, as different enantiomers can have vastly different biological activities.
Enzyme-catalyzed reactions have shown significant potential for the stereoselective transformation of chlorinated esters. Specifically, 2-haloacid dehalogenases are a class of enzymes that can hydrolytically cleave carbon-halogen bonds with high stereoselectivity. frontiersin.org Research on the dehalogenase from Rhizobium sp. RC1 has shown that it can act on chlorinated propionates, and its active site is responsible for stereospecific binding. researchgate.net Studies have noted the interaction of similar enzymes with D,L-2,3-dichloropropionate, indicating the potential for enzymatic resolution to separate the enantiomers. researchgate.net
Kinetic resolution, where one enantiomer of a racemic mixture reacts faster than the other, is a common strategy. Lipases, such as those from the yeast Candida rugosa, have been used for the stereoselective hydrolysis of related racemic chloropropionate esters. dur.ac.uk While the efficiency of such resolutions can be dependent on the specific substrate and reaction conditions, these studies highlight a viable pathway for producing enantiomerically enriched halogenated esters. dur.ac.uksmolecule.com Such biocatalytic dynamic kinetic resolutions, which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, represent a highly efficient technology for preparing chiral esters. princeton.eduunipd.it
Future Research Directions and Emerging Methodologies for Methyl 2,3 Dichloropropionate
Development of Sustainable and Green Synthetic Pathways for Methyl 2,3-dichloropropionate Production
The traditional synthesis of this compound often involves processes that may not align with the principles of green chemistry. Future research is increasingly directed towards developing more sustainable and environmentally benign synthetic routes.
Current Synthetic Method:
A common method for producing this compound involves the chlorination of methyl acrylate (B77674). chemicalbook.com In a typical procedure, chlorine gas is passed through methyl acrylate, often in the presence of a catalyst like dimethylformamide (DMF), at a controlled temperature. chemicalbook.com The product is then isolated through distillation. chemicalbook.com While effective, this method utilizes hazardous materials like chlorine gas and may generate chlorinated byproducts, prompting the search for greener alternatives.
Emerging Green Chemistry Approaches:
The principles of green chemistry offer a framework for developing more sustainable chemical processes. researchgate.netijsetpub.comresearchgate.net These principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. researchgate.netijsetpub.com Future research into the synthesis of this compound is likely to focus on several key areas:
Catalysis: The development of novel catalysts can lead to more selective reactions, reducing the formation of unwanted byproducts and improving atom economy. ijsetpub.com This could involve exploring enzymatic catalysts that operate under mild conditions. ijsetpub.com
Alternative Reagents and Solvents: Replacing hazardous reagents like chlorine gas with safer alternatives is a primary goal. ijsetpub.com Additionally, the use of greener solvents, such as water or supercritical fluids, is being explored to minimize the environmental impact of organic solvents. ijsetpub.com
Continuous Flow Chemistry: Continuous flow processes offer advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for higher yields and purity. ijsetpub.com
Table 1: Comparison of Traditional vs. Green Synthetic Approaches
| Feature | Traditional Synthesis | Potential Green Synthesis |
|---|---|---|
| Reagents | Chlorine gas, organic solvents | Safer chlorinating agents, biocatalysts |
| Solvents | Often volatile organic compounds | Water, supercritical fluids, ionic liquids |
| Process | Batch processing | Continuous flow chemistry |
| Byproducts | Potentially hazardous chlorinated waste | Minimized byproducts, biodegradable waste |
| Energy | Often requires heating and cooling | Potentially lower energy requirements |
Advanced Environmental Remediation Strategies for Halogenated Esters in Contaminated Environments
Halogenated organic compounds, including esters like this compound, can be persistent in the environment and pose risks to ecosystems and human health. researchgate.netresearchgate.net Consequently, the development of effective remediation strategies is a critical area of research.
Current Remediation Challenges:
Halogenated compounds are often resistant to natural degradation processes due to the strength of the carbon-halogen bond. rsc.org Traditional remediation methods can be energy-intensive and may not lead to complete detoxification. nih.gov
Emerging Remediation Technologies:
Research is focused on developing more efficient and environmentally friendly remediation techniques. These include:
Bioremediation: This approach utilizes microorganisms to break down contaminants. nih.gov Research is ongoing to identify and engineer microbes with enhanced dehalogenation capabilities. researchgate.netnih.gov For instance, some bacteria can use halogenated compounds as a carbon source. utm.myresearchgate.net The enzymes responsible for this, known as dehalogenases, are of particular interest for their potential in bioremediation. nih.gov
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, to degrade organic pollutants. rsc.org Electrochemical AOPs are a promising area of research for the destruction of halogenated organic compounds in water. rsc.org
Reductive-Oxidative Hybrid Processes: For highly halogenated compounds, a combination of anaerobic reductive dehalogenation followed by aerobic oxidation can lead to complete mineralization. nih.gov
Table 2: Overview of Advanced Remediation Strategies
| Remediation Strategy | Mechanism | Advantages | Research Focus |
|---|---|---|---|
| Bioremediation | Microbial degradation of contaminants. nih.gov | Cost-effective, environmentally friendly. nih.gov | Identifying and engineering specialized microbes and enzymes. researchgate.netnih.gov |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive radicals to break down pollutants. rsc.org | Rapid degradation of a wide range of compounds. | Development of efficient catalysts and scalable processes. rsc.org |
| Hybrid Processes | Combination of anaerobic and aerobic treatments. nih.gov | Complete mineralization of highly halogenated compounds. nih.gov | Optimization of process conditions and microbial consortia. nih.gov |
In-depth Mechanistic Toxicology Research and Comprehensive Risk Assessment
A thorough understanding of the toxicological profile of this compound is essential for ensuring its safe handling and use. This involves both mechanistic toxicology studies and comprehensive risk assessments.
Importance of Mechanistic Toxicology:
Mechanistic toxicology aims to elucidate the cellular, biochemical, and molecular basis of a chemical's toxicity. nih.gov This knowledge is crucial for predicting adverse health effects and for developing strategies to mitigate them. nih.govlouisville.edu For halogenated compounds, understanding the mechanisms of toxicity is vital for accurate risk assessment. nih.gov
Comprehensive Risk Assessment:
Risk assessment is a systematic process used to evaluate the potential for adverse health effects from exposure to a chemical. It involves hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov For this compound, a comprehensive risk assessment would consider all potential routes of exposure and susceptible populations.
Future research in this area will likely involve:
Toxicogenomics: This technology can be used to study how a chemical affects gene expression, providing insights into its mechanism of action. nih.gov
In Vitro and In Silico Models: The use of cell cultures and computer models can help to predict toxicity and reduce the need for animal testing.
Long-term Exposure Studies: Investigating the effects of chronic, low-level exposure is crucial for understanding the potential for long-term health effects.
Exploration of Novel Applications in Materials Science and Biotechnology
While this compound is primarily used as a chemical intermediate, ongoing research is exploring its potential for novel applications in other fields.
Materials Science:
The presence of reactive chlorine atoms in this compound makes it a potentially useful monomer or crosslinking agent in polymer synthesis. Research in this area has explored its use in the formation of dynamic membranes. The labile chlorine atoms can participate in crosslinking reactions, influencing the properties of the resulting polymer membrane.
Biotechnology:
In the field of biotechnology, halogenated compounds can serve as substrates for specific enzymes. For example, dehalogenases can catalyze the removal of halogens from these compounds, a process that can be harnessed for various applications. nih.gov The stereoselective hydrolysis of chlorinated esters by enzymes like lipases has been investigated for the production of optically active compounds. dur.ac.uk This highlights the potential for using this compound as a starting material in biocatalytic processes to synthesize valuable chiral molecules. The enzymatic resolution of such esters is a key area of interest for producing enantiomerically pure compounds, which are crucial in the pharmaceutical industry. nih.govdur.ac.uk
Q & A
Q. How can Methyl 2,3-dichloropropionate be synthesized and characterized in laboratory settings?
this compound (CAS 3674-09-7) is typically synthesized via esterification of 2,3-dichloropropionic acid with methanol under acidic catalysis. Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : To confirm the ester structure and chlorine positions.
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and molecular ion detection (m/z 156.995).
- Infrared (IR) Spectroscopy : To identify functional groups (e.g., ester C=O stretch near 1740 cm⁻¹).
- InChIKey : Use
OFHMODDLBXETIK-UHFFFAOYSA-Nfor database referencing .
Q. What analytical techniques are recommended for identifying and quantifying this compound in environmental samples?
- Liquid-Liquid Extraction (LLE) : Use dichloromethane or ethyl acetate for isolation from aqueous matrices.
- GC-MS with Electron Impact Ionization : Quantify using selective ion monitoring (SIM) for m/z 157 (molecular ion) and 95 (base peak).
- LOINC Standard 38287-9 : Follow mass/volume protocols for water samples, validated for dichloropropionates .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV detection at 210 nm for non-volatile derivatives.
Advanced Research Questions
Q. What bacterial strains and experimental conditions are optimal for studying the biodegradation of this compound?
While direct evidence is limited, insights from structurally related compounds (e.g., 2,2-dichloropropionate) suggest:
- Strains : Serratia marcescens SE1 (2,2-DCP degrader) or Rhizobium sp. RC1 (dehalogenase producer) .
- Growth Media : Minimal salts medium with 10 mM substrate as the sole carbon source, pH 7.2, 30°C.
- Enzyme Induction : Pre-culture with 2,2-DCP or 2-chloropropionate to activate dehalogenases .
- Activity Assays : Monitor chloride release via ion chromatography or colorimetric methods (e.g., mercuric thiocyanate).
Q. How can researchers resolve contradictions in substrate specificity among dehalogenases when studying chlorinated propionates?
Contradictions arise from isomer-specific enzyme activity (e.g., Pseudomonas putida PP3 degrades 2-chloropropionate but not 3-chloropropionate ). Methodological steps include:
- Enzyme Purification : Isolate DehL (L-specific) or DehD (D-specific) dehalogenases from Rhizobium sp. RC1 .
- Kinetic Studies : Compare and for 2,3-dichloropropionate vs. 2,2-DCP.
- Gene Knockouts : Use mutants (e.g., Rhizobium RC1 Type 3) lacking specific dehalogenases to test substrate utilization .
Q. What molecular techniques are used to elucidate the enzymatic pathways involved in this compound degradation?
- 16S rDNA Sequencing : Identify microbial consortia in enrichment cultures (e.g., Labrys sp. Wy1 for 2,2-DCP degradation ).
- Transcriptomics : Profile upregulated genes (e.g., dehL, dehD) during growth on chlorinated propionates.
- X-ray Crystallography : Resolve enzyme-substrate complexes to study active-site interactions (e.g., DehL from Rhizobium sp. RC1 ).
Q. What are the challenges in detecting intermediate metabolites during microbial degradation of this compound?
Challenges include transient accumulation of toxic intermediates (e.g., pyruvate, chloroacetate) and low concentrations. Solutions involve:
- Stable Isotope Probing (SIP) : Use C-labeled substrate to trace metabolic flux.
- Time-Course Sampling : Collect samples at 0, 6, 12, and 24 hours to capture intermediates.
- High-Resolution MS : Employ LC-QTOF-MS for untargeted metabolite profiling .
Methodological Notes
- Contradiction Management : Cross-validate findings using multiple strains (e.g., Agrobacterium vs. Pseudomonas ) and replicate experiments under varying pH/temperature conditions.
- Data Reproducibility : Report specific activities (nmol Cl⁻·min⁻¹·mg protein⁻¹) and growth rates (OD₆₀₀ vs. time) for comparability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
